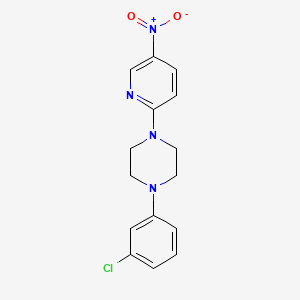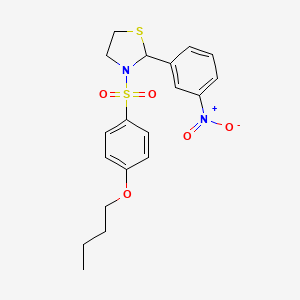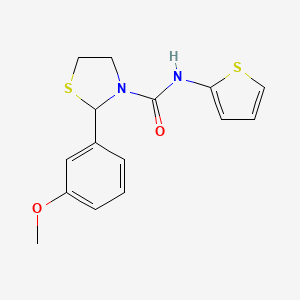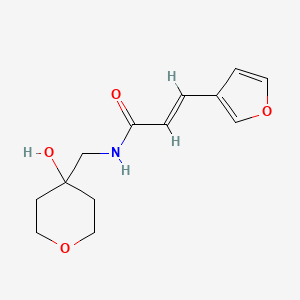![molecular formula C12H13ClF3N3O B2614974 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide CAS No. 2061248-92-6](/img/structure/B2614974.png)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis pathway for “N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide” involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylpiperidine-3-carboxylic acid followed by N-methylation of the resulting carboxamide .Scientific Research Applications
Glycine Transporter Inhibition
Compounds structurally related to N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide have been studied for their potential as glycine transporter 1 inhibitors. These inhibitors are of interest due to their implications in central nervous system disorders. For instance, Yamamoto et al. (2016) explored the identification of a potent and orally available GlyT1 inhibitor, emphasizing the importance of optimizing drug-likeness guidelines for central nervous system applications (Yamamoto et al., 2016).
Antagonistic Activities on CB1 Cannabinoid Receptor
The molecule shares similarity with antagonists targeting the CB1 cannabinoid receptor, indicative of potential therapeutic applications in managing conditions like obesity, addiction, and pain. Research by Shim et al. (2002) into the molecular interaction of a structurally related antagonist highlights the critical role of specific molecular conformations for receptor binding and antagonist activity (Shim et al., 2002).
Rho Kinase Inhibition for CNS Disorders
Another area of application is in the synthesis of novel Rho kinase inhibitors, where related structures are under investigation for treating central nervous system disorders. A scalable and facile synthetic process has been developed for derivatives showing promise as Rho kinase inhibitors, underscoring their potential in medical therapy (Wei et al., 2016) (Wei et al., 2016).
Inhibition of Soluble Epoxide Hydrolase
Compounds in this chemical space have also been identified as inhibitors of soluble epoxide hydrolase, contributing to research in cardiovascular diseases and inflammation. For example, Thalji et al. (2013) discussed the discovery of piperidine-4-carboxamide derivatives as soluble epoxide hydrolase inhibitors, demonstrating their utility in disease models through robust serum biomarker effects (Thalji et al., 2013).
Anticancer and Antibacterial Applications
Further, related structures have been evaluated for their antibacterial and anticancer properties, indicating a wide spectrum of potential therapeutic applications. Bondock et al. (2015) explored the synthesis, antibacterial, and anticancer evaluation of new 2-chloro-3-hetarylquinolines, demonstrating significant activity against various bacterial strains and tumor cell lines (Bondock & Gieman, 2015).
properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-9-6-8(12(14,15)16)7-17-10(9)18-11(20)19-4-2-1-3-5-19/h6-7H,1-5H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLLBDJTFUDALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)



![5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2614898.png)
![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)


![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)
